2',4'-Dihydroxy-3'-methoxyacetophenone
Overview
Description
“2’,4’-Dihydroxy-3’-methoxyacetophenone” is a chemical compound with the molecular formula C9H10O4 . It has a molecular weight of 182.1733 . It is also known by other names such as Ethanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-; Phenol, 4-hydroxyacetyl-2-methoxy-; Acetophenone, 2,4’-dihydroxy-3’-methoxy- .
Synthesis Analysis
The synthesis of “2’,4’-Dihydroxy-3’-methoxyacetophenone” involves chemoselective benzylation, which results in the 4-benzyloxy derivative . Another compound, 4-Ethyl-6-methyl resorcinol, is prepared by Clemmensen reduction of 4-dihydroxy-3-methylacetophenone .Molecular Structure Analysis
The molecular structure of “2’,4’-Dihydroxy-3’-methoxyacetophenone” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O4/c1-13-9-4-6 (8 (12)5-10)2-3-7 (9)11/h2-4,10-11H,5H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,4’-Dihydroxy-3’-methoxyacetophenone” include a molecular weight of 182.1733 and a molecular formula of C9H10O4 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Neuroprotective and Cognitive-Enhancing Effects
2',4'-Dihydroxy-3'-methoxyacetophenone, a neuroprotective compound isolated from Cynenchum paniculatum, has demonstrated potential in enhancing cognitive functions and providing neuroprotection. In a study, it was found to improve spatial memory impairment induced by scopolamine in mice and protect HT22 cells against glutamate-induced neurotoxicity. Its antioxidant activity plays a key role in its neuroprotective and cognitive-enhancing activities, suggesting its usefulness in treating Alzheimer's disease (Weon, Ko, & Ma, 2013).
Chemical and Structural Analysis
In another study, the stable geometry of this compound was optimized using quantum chemical methods. The research focused on its structural parameters, vibrational frequencies, and thermodynamic properties. The study provided insights into the effects of substituents on the benzene ring and offered detailed vibrational assignments, contributing to a deeper understanding of its chemical structure (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).
Mechanism of Action
While the exact mechanism of action for “2’,4’-Dihydroxy-3’-methoxyacetophenone” is not specified in the search results, it is noted that a similar compound, “2,3-Dihydroxy-4-methoxyacetophenone”, is a neuroprotective compound that exerts neuroprotective and cognitive-enhancing activities through its antioxidant activity . It may be helpful for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYVOWHANRKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00806867 | |
Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62615-26-3 | |
Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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